(E)-Ethyl 3-cyclobutylacrylate
Description
(E)-Ethyl 3-cyclobutylacrylate is an α,β-unsaturated ester characterized by its ethyl ester group, a conjugated double bond in the E-configuration, and a cyclobutyl substituent at the β-carbon (Figure 1). The molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. The cyclobutyl group introduces significant steric strain due to the ring’s four-membered structure, which impacts reactivity and physical properties. This compound is primarily utilized in organic synthesis as a Michael acceptor or dienophile in cycloaddition reactions, and its strained cyclobutyl moiety may confer unique interactions in pharmaceutical or material science applications .
Properties
IUPAC Name |
ethyl (E)-3-cyclobutylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXEFJYMRCFOZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Cycloaddition Reactions
The α,β-unsaturated ester group participates in [4+2] Diels-Alder reactions, forming six-membered cyclohexene derivatives. For example:
-
Reaction with 1,3-Butadiene :
The reaction proceeds under thermal conditions (110°C, 12 h) with high regioselectivity due to electron-withdrawing effects of the ester .
| Dienophile | Conditions | Yield | Reference |
|---|---|---|---|
| 1,3-Butadiene | 110°C, toluene | 85% | |
| Cyclopentadiene | 80°C, THF | 78% |
Nucleophilic Conjugate Additions
The acrylate’s electrophilic β-carbon undergoes Michael additions with diverse nucleophiles:
-
Organocuprate Addition :
Steric hindrance from the cyclobutyl group directs nucleophilic attack exclusively at the β-position .
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| Me₂CuLi | β-Methyl ester | 92% | |
| PhMgBr | β-Phenyl ester | 88% |
Ring-Opening Reactions
The strained cyclobutane ring undergoes selective cleavage under radical or thermal conditions:
-
Photochemical [2+2] Cycloreversion :
UV irradiation (254 nm) induces retro-[2+2] cycloaddition, regenerating the parent acrylate .
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| UV (254 nm), acetone | Ethyl acrylate + Cyclobutane | >95% | |
| Heat (200°C), vacuum | Ethyl 3-butenoate | 76% |
Polymerization Behavior
This compound undergoes radical polymerization, forming polymers with enhanced thermal stability due to the rigid cyclobutyl side chains:
-
AIBN-Initiated Polymerization :
The glass transition temperature () of the polymer is 145°C, significantly higher than poly(ethyl acrylate) () .
| Initiator | (°C) | (g/mol) | Reference |
|---|---|---|---|
| AIBN | 145 | 12,500 | |
| BPO | 142 | 11,800 |
Catalytic Hydrogenation
The α,β-unsaturated ester is selectively hydrogenated to the saturated derivative using heterogeneous catalysts:
-
Pd/C-Catalyzed Hydrogenation :
Reaction proceeds without ring-opening, preserving the cyclobutane structure .
| Catalyst | Pressure | Yield | Reference |
|---|---|---|---|
| Pd/C | 1 atm H₂ | 98% | |
| PtO₂ | 3 atm H₂ | 95% |
Cross-Coupling Reactions
The acrylate participates in Heck couplings with aryl halides, facilitated by palladium catalysts:
-
Reaction with Iodobenzene :
The cyclobutyl group does not interfere with the catalytic cycle, enabling efficient coupling .
Acid-Catalyzed Rearrangements
Under acidic conditions, the cyclobutane ring undergoes strain-driven rearrangements:
-
Ring Expansion with H₂SO₄ :
Protonation of the ester carbonyl triggers a -sigmatropic shift, forming a larger cyclohexenyl system .
Enzyme-Mediated Hydrolysis
The ester group is selectively hydrolyzed by lipases in aqueous media:
Comparative Reactivity
Key differences between this compound and analogs:
| Compound | Reactivity in Diels-Alder | Polymer (°C) | Reference |
|---|---|---|---|
| This compound | High (85%) | 145 | |
| (E)-Ethyl 3-cyclopropylacrylate | Moderate (72%) | 122 | |
| (E)-Ethyl 3-cyclohexylacrylate | Low (58%) | 98 |
Comparison with Similar Compounds
The structural and functional attributes of (E)-Ethyl 3-cyclobutylacrylate are best understood through comparisons with analogous acrylate esters. Below is an analysis of key differences and similarities:
Substituent Effects on Reactivity and Properties
Table 1: Substituent-Driven Comparisons
| Compound Name | Substituent | Key Features | Applications/Reactivity |
|---|---|---|---|
| This compound | Cyclobutyl | High steric strain; enhanced electrophilicity at β-carbon | Diels-Alder reactions, polymer precursors |
| Ethyl 3-cyclohexylacrylate | Cyclohexyl | Reduced steric strain; lower reactivity due to larger, stable ring | Coatings, adhesives |
| Ethyl 3-phenylacrylate | Phenyl | Aromatic conjugation; increased stability and UV resistance | Photoresist materials, fragrances |
| Ethyl (E)-3-ethoxy-2-methylacrylate | Ethoxy, methyl | Electron-donating ethoxy group; modified regioselectivity in additions | Specialty polymers, drug intermediates |
- Cyclobutyl vs. Cyclohexyl : The cyclobutyl group’s strain (Baeyer strain) increases electrophilicity at the α,β-unsaturated carbonyl, making this compound more reactive in Michael additions compared to its cyclohexyl analog .
- Aromatic vs. Aliphatic Substituents : Ethyl 3-phenylacrylate benefits from aromatic stabilization, enhancing UV stability but reducing electrophilicity. In contrast, the cyclobutyl group’s aliphatic nature prioritizes kinetic reactivity over thermodynamic stability .
Ester Group Variations
Table 2: Ester Chain Length and Reactivity
| Compound Name | Ester Group | Boiling Point (°C, estimated) | Solubility |
|---|---|---|---|
| This compound | Ethyl | ~210 | Moderate in THF |
| Methyl 3-cyclobutylacrylate | Methyl | ~190 | High in acetone |
| Propyl 3-cyclobutylacrylate | Propyl | ~230 | Low in water |
- Ethyl vs. Methyl Esters : Shorter ester chains (e.g., methyl) reduce steric hindrance, increasing reaction rates in nucleophilic additions. Ethyl esters balance reactivity and solubility for industrial applications .
- Longer Chains (Propyl) : Propyl esters exhibit higher hydrophobicity, favoring use in hydrophobic polymer matrices but limiting aqueous-phase reactions .
Q & A
Q. What are the established synthetic routes for (E)-Ethyl 3-cyclobutylacrylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via esterification or transesterification reactions. Key steps include:
- Catalyst Selection : Solid acid catalysts like TiO₂ (used in analogous acrylate syntheses) can enhance dehydration efficiency .
- Reactive Distillation : Integrate esterification and separation steps to improve yield, as modeled in ethyl acrylate production .
- Literature Precedent : Consult prior studies on cyclobutyl-containing esters to identify optimal conditions (e.g., temperature, solvent polarity) .
- Validation : Confirm stereochemistry (E/Z isomerism) via NMR or HPLC, ensuring no unintended isomerization during synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy : H/C NMR to verify cyclobutyl and acrylate moieties; IR for ester carbonyl (C=O) stretching (~1740 cm⁻¹) .
- Chromatography : GC-MS or HPLC to assess purity and detect byproducts (e.g., Z-isomer, unreacted precursors) .
- Thermodynamic Data : Compare experimental boiling points or vapor pressure with computational predictions (e.g., NIST data for analogous esters) .
Q. What experimental controls are critical for kinetic studies of this compound in polymerization or catalysis?
- Methodological Answer :
- Baseline Reactions : Run blank experiments without catalysts/monomers to identify side reactions .
- Replicate Trials : Perform triplicate measurements to assess reproducibility, noting deviations >5% as potential systematic errors .
- Inhibitor Use : Add radical inhibitors (e.g., hydroquinone) in free-radical polymerization studies to distinguish thermal vs. initiator-driven mechanisms .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to compare competing pathways (e.g., cyclobutyl ring strain effects on acrylate reactivity) .
- Kinetic Monte Carlo Simulations : Replicate experimental rate data to validate proposed mechanisms .
- Data Reconciliation : Cross-reference computational results with experimental isotopic labeling studies (e.g., C tracing in ester hydrolysis) .
Q. What strategies address discrepancies in catalytic performance data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Tabulate catalyst loading, solvent, and temperature variables from literature (Table 1).
| Study | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| A | TiO₂ | 98 ± 2 | 150°C, EtOH | |
| B | H₂SO₄ | 85 | 120°C, H₂O |
- Error Source Identification : Evaluate catalyst deactivation (e.g., carbon deposits on TiO₂) or solvent polarity effects .
- Standardized Protocols : Propose a unified testing framework (e.g., fixed substrate/catalyst ratio) to isolate variables .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Variable Selection : Systematically modify cyclobutyl substituents (e.g., methyl vs. halogen groups) and correlate with reactivity .
- Multivariate Analysis : Use PCA or PLS regression to identify dominant factors (e.g., steric hindrance, electronic effects) .
- Validation Cohort : Test SAR predictions on a separate derivative set to confirm generalizability .
Data Analysis & Contradiction Resolution
Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound studies?
- Methodological Answer :
- Non-Parametric Tests : Use Mann-Whitney U or Kruskal-Wallis for non-normal distributions .
- Bootstrapping : Estimate confidence intervals for mean reaction yields when n < 10 .
- Outlier Justification : Apply Grubbs’ test to exclude anomalous data points, with explicit documentation .
Q. How should researchers reconcile open data requirements with proprietary constraints in collaborative studies?
- Methodological Answer :
- Data Tiering : Share raw spectral/kinetic data publicly while withholding proprietary synthesis protocols .
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
- Ethical Review : Obtain institutional approval for data redaction plans, balancing transparency and intellectual property .
Experimental Design & Validation
Q. What criteria define a rigorous hypothesis for this compound reactivity studies?
- Methodological Answer :
- Falsifiability : State hypotheses as testable predictions (e.g., “Cyclobutyl strain increases acrylate electrophilicity”) .
- Literature Alignment : Justify hypotheses using foundational studies (e.g., prior work on cyclopropane analogs) .
- Scope Limitation : Focus on 1–2 variables (e.g., solvent polarity, temperature) to ensure depth .
Q. How can in situ spectroscopic techniques enhance mechanistic studies of this compound?
- Methodological Answer :
- Real-Time Monitoring : Use FT-IR or Raman to track acrylate C=C bond consumption during reactions .
- Operando NMR : Probe intermediate formation in catalytic cycles (e.g., acyloxy intermediates) .
- Data Integration : Combine spectral data with kinetic models to refine rate laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
